

Application Notes and Protocols for Kinome Profiling to Determine Pirtobrutinib Selectivity

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Compound of Interest

Compound Name: Pirtobrutinib

Cat. No.: B8146385

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Introduction

Pirtobrutinib (Jaypirca) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2][3]} Unlike covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, **pirtobrutinib** binds reversibly to the ATP-binding pocket.^{[1][3]} This distinct mechanism of action allows **pirtobrutinib** to effectively inhibit both wild-type BTK and BTK variants with C481 mutations, a common cause of acquired resistance to cBTKis.^{[1][3]}

A critical attribute of any kinase inhibitor is its selectivity, as off-target inhibition can lead to undesirable side effects.^{[1][4]} **Pirtobrutinib** has demonstrated a high degree of selectivity for BTK across the human kinome.^{[1][5][6]} Enzymatic profiling has shown that **pirtobrutinib** has minimal interaction with over 98% of the human kinome, which is thought to contribute to its favorable safety profile.^{[1][7]} This high selectivity potentially reduces the risk of adverse events that have been associated with less selective BTK inhibitors, such as cardiotoxicity and bleeding.^[4]

These application notes provide an overview of the methods used to characterize the kinome selectivity of **pirtobrutinib**, including biochemical and cell-based assays. Detailed protocols are provided to guide researchers in performing similar assessments for kinase inhibitors.

Data Presentation

Biochemical Selectivity of Pirtobrutinib

Pirtobrutinib's high selectivity is demonstrated in biochemical assays. When profiled against a large panel of 371 kinases at a concentration of 1 μ M, **pirtobrutinib** inhibited only nine kinases, including BTK, by more than 50%.^[1] Follow-up dose-response assays revealed that only a few kinases were inhibited with less than 100-fold selectivity compared to BTK.^[1]

Table 1: Biochemical Inhibition of Wild-Type (WT) and C481S Mutant BTK by **Pirtobrutinib**

Kinase	Pirtobrutinib IC50 (nM)
BTK (WT)	3.3
BTK (C481S)	3.3

Data sourced from preclinical characterization studies.^[1]

Table 2: Cellular Activity of **Pirtobrutinib** against BTK Autophosphorylation

Cell Line	Target	Pirtobrutinib IC50 (nM)
HEK293	BTK (WT)	8.8
HEK293	BTK (C481S)	9.8

Data reflects inhibition of BTK Y223 autophosphorylation in stably expressing HEK293 cells.^[1]

Comparative Kinase Selectivity

When compared to other BTK inhibitors at a concentration of 100 nM, **pirtobrutinib** demonstrates a more selective profile. This is crucial as off-target inhibition by other BTK inhibitors has been linked to clinical toxicities. For instance, inhibition of TEC kinase is associated with bleeding, and inhibition of EGFR can lead to rash and diarrhea.

Table 3: Comparative Kinome Profiling of BTK Inhibitors (% Inhibition >50% at 100 nM)

Inhibitor	Number of Kinases Inhibited >50%
Pirtobrutinib	4
Ibrutinib	22
Zanubrutinib	6
Acalabrutinib	4

Data from a screen of 362-371 kinases.[1] Acalabrutinib, while inhibiting a similar number of kinases, was less potent against BTK in this specific assay, showing 83% inhibition compared to 97% for **pirtobrutinib**. [1]

Table 4: Cellular Selectivity of **Pirtobrutinib** Against Key Off-Target Kinases

Kinase	Assay Type	Pirtobrutinib IC50 (nM)	Fold Selectivity vs. BTK
BTK	NanoBRET™ Target Engagement	3	-
TEC	NanoBRET™ Target Engagement	>5000	>1600
ITK	NanoBRET™ Target Engagement	>5000	>1600
EGFR	NanoBRET™ Target Engagement	>5000	>1600
BLK	NanoBRET™ Target Engagement	>5000	>1600
BMX	NanoBRET™ Target Engagement	>5000	>1600
LYN	NanoBRET™ Target Engagement	>5000	>1600
SRC	NanoBRET™ Target Engagement	>5000	>1600
FGR	NanoBRET™ Target Engagement	>5000	>1600
HCK	NanoBRET™ Target Engagement	>5000	>1600
YES1	NanoBRET™ Target Engagement	>5000	>1600
CSK	NanoBRET™ Target Engagement	>5000	>1600
FYN	NanoBRET™ Target Engagement	>5000	>1600

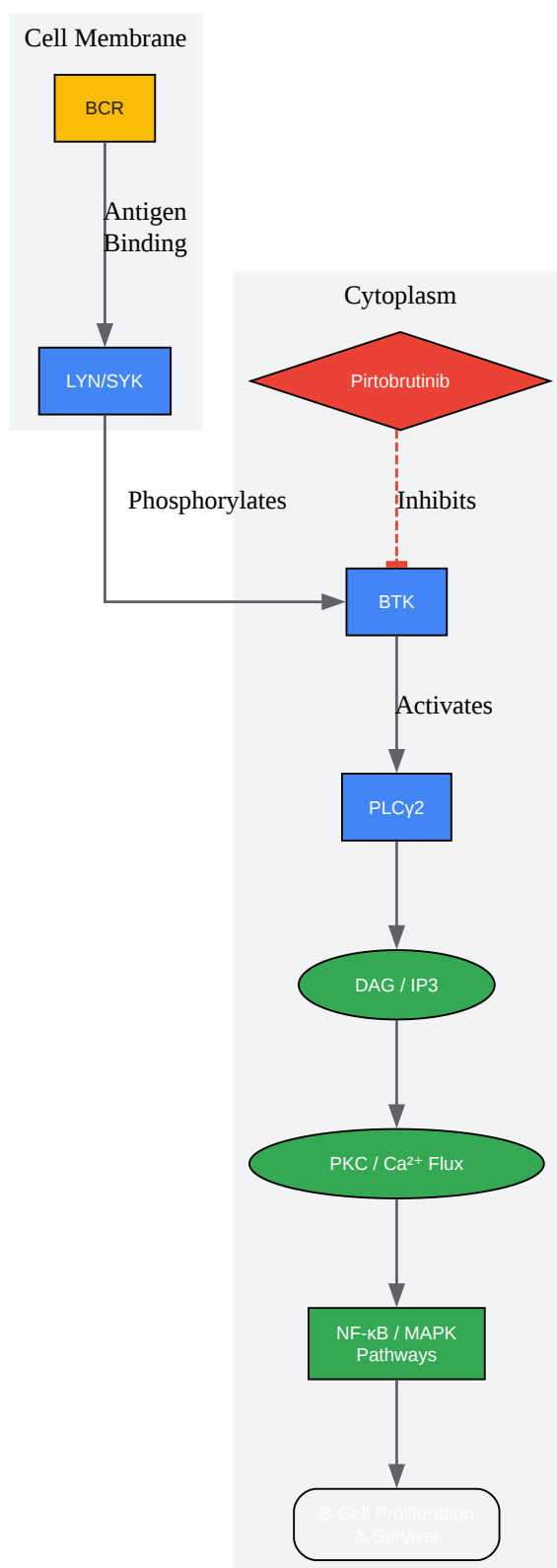
ERBB4	Phosphorylation of C-terminal tail	>10000	N/D
MEK1/MEK2	Phosphorylation of ERK1/2 (HCT116)	12600 ± 2400	N/D
MEK1/MEK2	Phosphorylation of ERK1/2 (A375)	3790 ± 1310	N/D

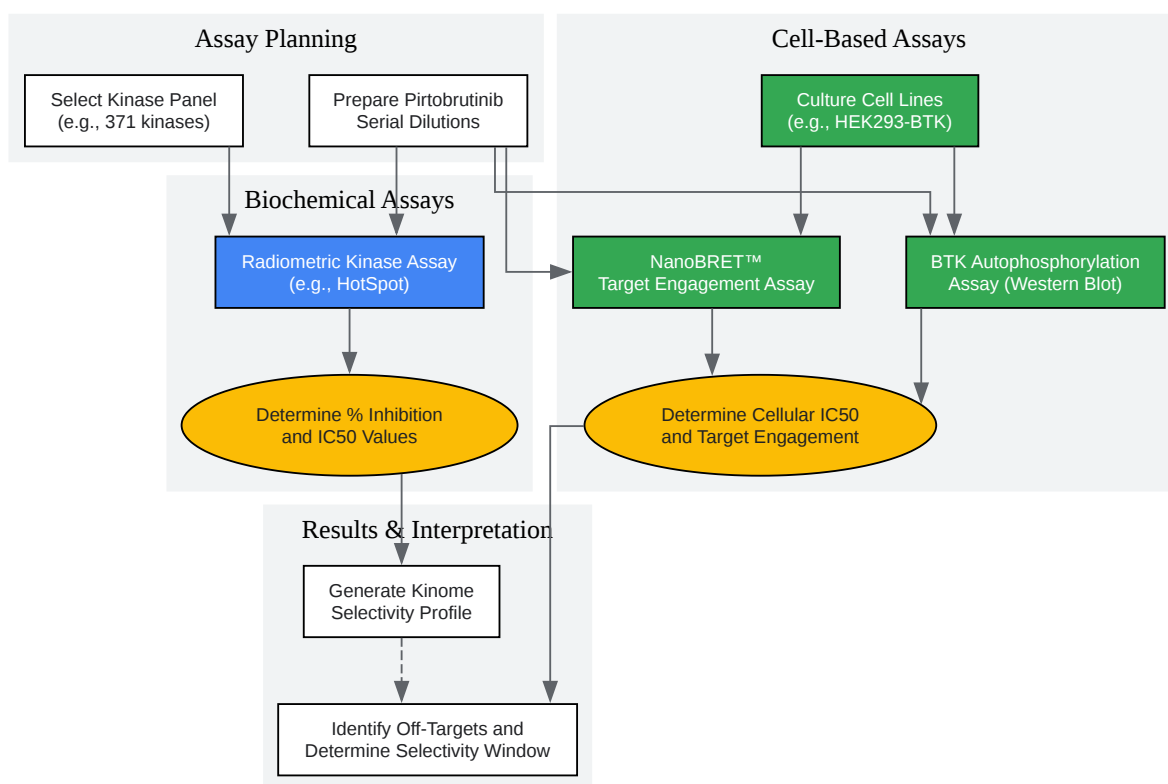
Data shows **pirtobrutinib** retains greater than 100-fold selectivity in cellular assays for other tested kinases.^[1]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway and Pirtobrutinib Inhibition

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. **Pirtobrutinib** acts by reversibly binding to the ATP-binding pocket of BTK, thereby preventing its activation and downstream signaling that leads to B-cell proliferation and survival.





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